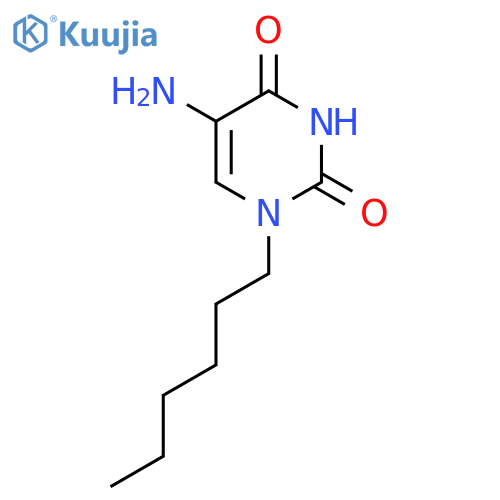Cas no 1342067-81-5 (5-amino-1-hexyl-1,2,3,4-tetrahydropyrimidine-2,4-dione)

1342067-81-5 structure
商品名:5-amino-1-hexyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
5-amino-1-hexyl-1,2,3,4-tetrahydropyrimidine-2,4-dione 化学的及び物理的性質
名前と識別子
-
- 5-amino-1-hexyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
- 1342067-81-5
- AKOS013112360
- CS-0349297
- EN300-1106264
- 5-Amino-1-hexylpyrimidine-2,4(1h,3h)-dione
-
- インチ: 1S/C10H17N3O2/c1-2-3-4-5-6-13-7-8(11)9(14)12-10(13)15/h7H,2-6,11H2,1H3,(H,12,14,15)
- InChIKey: BYFKDVAEFPJIBR-UHFFFAOYSA-N
- ほほえんだ: O=C1NC(C(=CN1CCCCCC)N)=O
計算された属性
- せいみつぶんしりょう: 211.132076794g/mol
- どういたいしつりょう: 211.132076794g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 286
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75.4Ų
- 疎水性パラメータ計算基準値(XlogP): 1.1
5-amino-1-hexyl-1,2,3,4-tetrahydropyrimidine-2,4-dione 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1106264-0.5g |
5-amino-1-hexyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
1342067-81-5 | 95% | 0.5g |
$671.0 | 2023-10-27 | |
| Enamine | EN300-1106264-0.1g |
5-amino-1-hexyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
1342067-81-5 | 95% | 0.1g |
$615.0 | 2023-10-27 | |
| Enamine | EN300-1106264-2.5g |
5-amino-1-hexyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
1342067-81-5 | 95% | 2.5g |
$1370.0 | 2023-10-27 | |
| Enamine | EN300-1106264-5g |
5-amino-1-hexyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
1342067-81-5 | 95% | 5g |
$2028.0 | 2023-10-27 | |
| Enamine | EN300-1106264-10g |
5-amino-1-hexyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
1342067-81-5 | 95% | 10g |
$3007.0 | 2023-10-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1419967-100mg |
5-Amino-1-hexylpyrimidine-2,4(1h,3h)-dione |
1342067-81-5 | 98% | 100mg |
¥26136.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1419967-250mg |
5-Amino-1-hexylpyrimidine-2,4(1h,3h)-dione |
1342067-81-5 | 98% | 250mg |
¥27324.00 | 2024-08-09 | |
| Enamine | EN300-1106264-1g |
5-amino-1-hexyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
1342067-81-5 | 95% | 1g |
$699.0 | 2023-10-27 | |
| Enamine | EN300-1106264-0.05g |
5-amino-1-hexyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
1342067-81-5 | 95% | 0.05g |
$587.0 | 2023-10-27 | |
| Enamine | EN300-1106264-1.0g |
5-amino-1-hexyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
1342067-81-5 | 1g |
$1100.0 | 2023-06-10 |
5-amino-1-hexyl-1,2,3,4-tetrahydropyrimidine-2,4-dione 関連文献
-
Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711
-
Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184
-
Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055
-
Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489
1342067-81-5 (5-amino-1-hexyl-1,2,3,4-tetrahydropyrimidine-2,4-dione) 関連製品
- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)
- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)
- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)
- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)
- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)
- 1245645-65-1(4-(2-bromoethyl)indol-2-one)
- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)
- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)
- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)
- 544702-49-0(5-bromo-N-ethyl-2-furamide)
推奨される供給者
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
